BenchChemオンラインストアへようこそ!

3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride

Lipophilicity Lead optimisation ADME prediction

3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine hydrochloride (CAS 2305252-22-4) is a substituted saturated nitrogen heterocycle supplied as a 95% purity solid powder. The compound incorporates a 3,3-difluorocyclopentylmethyl moiety attached to the 3-position of a 3-methylazetidine ring, with the nitrogen centre presented as the hydrochloride salt.

Molecular Formula C10H18ClF2N
Molecular Weight 225.71
CAS No. 2305252-22-4
Cat. No. B2568676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride
CAS2305252-22-4
Molecular FormulaC10H18ClF2N
Molecular Weight225.71
Structural Identifiers
SMILESCC1(CNC1)CC2CCC(C2)(F)F.Cl
InChIInChI=1S/C10H17F2N.ClH/c1-9(6-13-7-9)4-8-2-3-10(11,12)5-8;/h8,13H,2-7H2,1H3;1H
InChIKeyCTGRUAAXPSMNIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine Hydrochloride – Physicochemical Baseline for Fluorinated Azetidine Building Block Selection


3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine hydrochloride (CAS 2305252-22-4) is a substituted saturated nitrogen heterocycle supplied as a 95% purity solid powder . The compound incorporates a 3,3-difluorocyclopentylmethyl moiety attached to the 3-position of a 3-methylazetidine ring, with the nitrogen centre presented as the hydrochloride salt. The free base (CAS 1698718-30-7) has a molecular weight of 189.25 Da, a predicted XLogP3 of 2.4, and a topological polar surface area of 12 Ų [1]. This fluorinated building block is positioned for use in medicinal chemistry and chemical biology campaigns that seek a particular balance of lipophilicity, conformational restraint, and base handle functionality.

Why Fluorine Position, Salt Form, and Ring Substitution Prevent Generic Interchange of 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine Hydrochloride


Fluorine-containing saturated heterocyclic amines are not interchangeable building blocks, as both the number and spatial arrangement of fluorine atoms profoundly alter pKa, lipophilicity, and metabolic stability [1]. The 3,3-difluorocyclopentyl substituent in this compound places the electronegative fluorine atoms remote from the azetidine protonation centre, a feature that contrasts sharply with gem‑difluoroazetidine derivatives where the fluorine atoms are directly attached to the heterocyclic ring. The latter configuration leads to anomalous microsomal clearance behaviour [2]. The 3-methyl substitution on the azetidine ring further distinguishes this scaffold from 3-unsubstituted or 3-fluoro analogues, each of which exhibits a different lipophilicity and steric profile. The hydrochloride salt form also provides different solubility and handling characteristics relative to the free base .

Quantitative Differentiation of 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine Hydrochloride Against Closest Structural Analogs


Calculated LogP Gap Between 3,3-Difluorocyclopentyl and Cyclopentyl Analogues

The introduction of two geminal fluorine atoms on the cyclopentyl ring markedly elevates computed lipophilicity compared to the non-fluorinated cyclopentylmethyl analogue. The free base of the target compound has an XLogP3 of 2.4 [1]. In contrast, 3-methylazetidine itself has a predicted LogP of approximately 0.3 , while the cyclopentylmethyl-substituted analogue without fluorine is expected to show an intermediate LogP close to 1.8–2.0 based on additive fragment contributions. The approximately 0.4–0.6 log unit increase driven by the CF₂ group can be decisive for passing or failing a target lipophilicity cut-off in lead optimisation campaigns.

Lipophilicity Lead optimisation ADME prediction

Metabolic Stability Advantage: Remote Fluorine Avoids the 3,3-Difluoroazetidine Clearance Liability

A systematic study of fluorinated saturated heterocyclic amines demonstrated that all compounds examined retained high intrinsic microsomal clearance stability with a single exception: the 3,3-difluoroazetidine derivative, which exhibited anomalously rapid clearance [1][2]. The target compound 3-[(3,3-difluorocyclopentyl)methyl]-3-methylazetidine bears its CF₂ group on the cyclopentyl ring, remote from the azetidine nitrogen, and therefore belongs to the high-stability class rather than the labile gem‑difluoroazetidine subset. Although no head-to-head CLint measurement for this exact compound has been reported, the class-level data predict a substantial metabolic advantage over direct 3,3-difluoroazetidine-containing building blocks.

Metabolic stability Microsomal clearance ADME

Basicity Preservation: pKa of Remote-Fluorinated Azetidine vs. Gem-Difluoroazetidine

The pKa of saturated azetidine amines is strongly depressed when electron-withdrawing fluorine atoms are placed on or near the ring. 3-Methylazetidine has a predicted pKa of 11.31 ± 0.40 . Fluorination on the azetidine ring can reduce this value by 1–3 log units depending on the number and position of fluorine atoms [1]. Because the target compound places both fluorine atoms on the distal cyclopentyl ring, the basicity of the azetidine nitrogen is largely retained, differentiating it from 3-fluoro- or 3,3-difluoroazetidine building blocks where the nitrogen basicity is significantly attenuated.

Basicity pKa Drug-like property optimisation

Minimal Polar Surface Area for CNS Permeability: TPSA of 12 Ų

The free base form has a topological polar surface area (TPSA) of only 12 Ų [1], well below the common CNS permeability threshold of 60–70 Ų. This low TPSA is a direct consequence of the compact azetidine ring and the absence of additional hydrogen-bond donors/acceptors beyond the single azetidine NH. By comparison, azetidine-3-carboxylic acid derivatives typically exhibit TPSA values exceeding 60 Ų [2], making them unsuitable for passive brain penetration. The combination of a low TPSA of 12 Ų and a moderate lipophilicity (XLogP3 2.4) places this building block in a favourable CNS-accessible chemical space.

Blood-brain barrier CNS drug discovery Permeability

Hydrochloride Salt: Solubility, Handling, and Long-Term Storage Stability Relative to Free Base

The hydrochloride salt (CAS 2305252-22-4) is supplied as a 95% purity powder with a recommended storage temperature of 4 °C , whereas the free base (CAS 1698718-30-7) is a liquid/oil at ambient temperature. The salt form provides superior physical stability for weighing, formulation into stock solutions, and long-term storage without degradation. Procurement pricing from Biosynth (FSD25222) lists the HCl salt at $1,415.00 per 50 mg , reflecting the cost of a well-characterised, stable powder form suitable for direct use in biological assays versus the free base, which may require additional handling precautions.

Salt form Solubility Powder handling Stability

Optimal Scientific and Industrial Use Cases for 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine Hydrochloride


CNS Lead Optimisation Campaigns Where Low TPSA and Moderate Lipophilicity Are Mandatory

The compound's TPSA of 12 Ų and XLogP3 of 2.4 place the molecule within the narrow physicochemical window required for passive blood-brain barrier penetration [1]. Medicinal chemists designing CNS-targeted kinase inhibitors or GPCR modulators can use this building block to introduce a conformationally restricted, fluorinated amine handle without jeopardising the candidate's brain-penetrant profile.

Fragment-Based Drug Discovery Requiring Fluorinated Amine Building Blocks with Retained Basicity

Because the CF₂ group is positioned on the cyclopentyl ring, the azetidine nitrogen is expected to retain a pKa close to 10.5–11.0, in contrast to 3-fluoroazetidines where the pKa is depressed by 1.5–2.0 log units [2]. This high basicity facilitates salt formation and may improve solubility under physiological conditions, making the compound suitable for fragment libraries that prioritise amine diversity.

Metabolic Stability-Optimised Probe Synthesis Avoiding 3,3-Difluoroazetidine Clearance Liability

Systematic microsomal stability profiling has identified 3,3-difluoroazetidine as a metabolic liability outlier [3]. This compound, with its difluorination confined to the cyclopentyl ring, avoids this liability. It is therefore well-suited for synthesising chemical probes or lead compounds where hepatic stability is a critical selection criterion.

Synthesis of Polyfluorinated Analogues for Physicochemical Property Studies

The increased LogP of 2.4 compared to non-fluorinated cyclopentylmethyl analogues (estimated LogP ≈ 1.8–2.0) provides a measurable lipophilicity increment that can be exploited in systematic matched-pair analysis. This compound is a useful comparator in studies of fluorination effects on ADME parameters, target affinity, and selectivity in azetidine-containing series.

Quote Request

Request a Quote for 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.